molecular formula C10H11N3OS B8366190 (2,4-Dimethylthiazol-5-yl)(1-methyl-1H-imidazol-5-yl)methanone

(2,4-Dimethylthiazol-5-yl)(1-methyl-1H-imidazol-5-yl)methanone

Cat. No.: B8366190
M. Wt: 221.28 g/mol
InChI Key: AZCHLUDLXSKVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dimethylthiazol-5-yl)(1-methyl-1H-imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methylimidazol-4-yl)methanone

InChI

InChI=1S/C10H11N3OS/c1-6-10(15-7(2)12-6)9(14)8-4-11-5-13(8)3/h4-5H,1-3H3

InChI Key

AZCHLUDLXSKVPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=CN=CN2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a flask containing 5-bromo-1-methyl-1H-imidazole (390 mg, 2.42 mmol) was added THF (8 mL) and the solution was cooled to 0° C. To this clear homogeneous solution was added isopropyl magnesium chloride-LiCl complex (1.3 M in THF, 2.5 mL, 3.25 mmol) which resulted in a white suspension. The mixture was stirred at 0° C. for 30 min, then a THF solution (2 mL) of N-methoxy-N,2,4-trimethylthiazole-5-carboxamide (550 mg, 2.75 mmol, Intermediate 41, step a) was introduced and the mixture was allowed to warm to room temperature. After 3 hours at room temperature the mixture was heated to 50° C. for 18 hours, followed by quenching with NH4Cl solution. The aqueous portion was extracted with DCM (4×50 mL). The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated. Flash chromatography on silica gel (25-50% EtOAc-DCM increasing gradient to 5% MeOH-DCM) provided the title compound as an amber solid.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a flask containing 5-bromo-1-methyl-1H-imidazole (390 mg, 2.42 mmol) was added THF (8 mL) and the solution was cooled to 0° C. To this solution was added isopropylmagnesium chloride-LiC1 complex (1.3 M in THF, 2.5 mL, 3.25 mmol) which resulted in a white suspension. The reaction mixture was stirred in a 0° C. bath for 30 minutes, then a THF (2 mL) solution of N-methoxy-N,2,4-trimethylthiazole-5-carboxamide (550 mg, 2.75 mmol, Intermediate 17: step a) was introduced. The reaction mixture was stirred at 50° C. for 18 hours, cooled to room temperature and quenched with aqueous NH4Cl solution. The aqueous portion was extracted with DCM (4×50 mL) and the combined organics were washed with brine, dried over Na2SO4, filtered and concentrated. Chromatography on silica gel (25% EtOAc-DCM increasing to 5% MeOH-DCM) afforded the title compound as an amber solid.
Quantity
390 mg
Type
reactant
Reaction Step One
[Compound]
Name
isopropylmagnesium chloride-LiC1
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

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